Geldanamycin

Hepatotoxicity Primary hepatocyte assay Drug safety screening

Geldanamycin is the first-in-class natural product Hsp90 inhibitor—the mandatory reference standard for calibrating novel Hsp90 inhibitor potency. Binds N-terminal ATP pocket (Kd=1.2 μM full-length; 0.78 μM N-terminal domain), triggering proteasomal degradation of HER2, Raf-1, Akt & mutant p53 (NCI-60 mean GI50=0.18 μM). As the most hepatotoxic benzoquinone ansamycin (GM>17-AAG>17-DMAG in primary hepatocyte assays) with rapid GSH adduct formation (t½≈1.5 min), it is the unequivocal positive control for redox-cycling & liver injury mechanism studies. Supplied ≥98% pure; DMSO-soluble; strictly for laboratory research—not therapeutic use.

Molecular Formula C29H40N2O9
Molecular Weight 560.6 g/mol
CAS No. 30562-34-6
Cat. No. B1684428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGeldanamycin
CAS30562-34-6
SynonymsNSC 122750;  NSC-122750;  NSC122750;  U 29135;  U-29135;  U29135. Geldanamycin.
Molecular FormulaC29H40N2O9
Molecular Weight560.6 g/mol
Structural Identifiers
SMILESCC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)OC)C)OC)OC(=O)N)C)C)O)OC
InChIInChI=1S/C29H40N2O9/c1-15-11-19-25(34)20(14-21(32)27(19)39-7)31-28(35)16(2)9-8-10-22(37-5)26(40-29(30)36)18(4)13-17(3)24(33)23(12-15)38-6/h8-10,13-15,17,22-24,26,33H,11-12H2,1-7H3,(H2,30,36)(H,31,35)/b10-8-,16-9+,18-13+/t15-,17+,22+,23+,24-,26+/m1/s1
InChIKeyQTQAWLPCGQOSGP-KSRBKZBZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Geldanamycin (CAS 30562-34-6): Baseline Overview for Hsp90 Inhibitor Procurement


Geldanamycin is a benzoquinone ansamycin antibiotic originally isolated from Streptomyces hygroscopicus and identified as the first natural product inhibitor of heat shock protein 90 (Hsp90). [1] It binds competitively to the N-terminal ATP-binding pocket of Hsp90 (Kd = 1.2 μM for full-length Hsp90; Kd = 0.78 μM for the N-terminal domain), thereby inhibiting the chaperone's ATPase activity and inducing proteasomal degradation of multiple oncogenic client proteins including HER2, Raf-1, Akt, and mutant p53. [2] Geldanamycin demonstrates broad antiproliferative activity across human tumor cell lines, with a mean GI50 of 0.18 μM against the NCI-60 panel. Despite its potent biological activity, the compound is not clinically approved for therapeutic use due to severe dose-limiting hepatotoxicity and poor aqueous solubility (<1 mg/mL in water), and is therefore supplied exclusively as a research reagent for laboratory investigations. [3]

Why Generic Substitution Fails: Structural Determinants of Geldanamycin Differentiation


In-class Hsp90 inhibitors cannot be treated as interchangeable commodities because minor structural variations at the 17-position of the benzoquinone ansamycin scaffold produce divergent and often opposite property profiles across multiple orthogonal dimensions, including aqueous solubility, hepatotoxic potential, metabolic stability, and paralog selectivity. [1] The 17-methoxy group of the parent geldanamycin confers suboptimal pharmaceutical properties that drove the development of semi-synthetic analogs such as 17-AAG (tanespimycin) and 17-DMAG (alvespimycin); yet each substitution trades off improvements in one dimension against deteriorations in another. [2] Crucially, the rank order of in vitro potency does not predict the rank order of in vivo tolerability, and the hierarchy of hepatotoxicity (GM > 17-AAG > 17-DMAG) is decoupled from both ATPase inhibitory potency and the rate of superoxide generation. [3] These non-linear structure-property relationships preclude any assumption of functional equivalence among even closely related analogs, making compound-specific selection mandatory for experimental reproducibility and for interpreting literature data generated with specific molecular entities. [4]

Quantitative Evidence Guide: Geldanamycin Head-to-Head Performance Against Key Comparators


Hepatotoxicity Ranking in Primary Hepatocytes: Geldanamycin Demonstrates Highest Cytotoxicity Among Benzoquinone Ansamycins

In a direct head-to-head comparison of cytotoxicity toward rat primary hepatocytes, geldanamycin (GM) exhibited the highest hepatotoxicity among the three benzoquinone ansamycin Hsp90 inhibitors evaluated, with the rank order of toxicity being GM > 17-AAG > 17-DMAG. [1] This toxicity hierarchy was established by measuring the effect on cell viability in primary rat hepatocyte cultures. [1] Mechanistically, the differential hepatotoxicity correlates with the compounds' propensity to undergo redox cycling and react nonenzymatically with glutathione, with geldanamycin displaying the most rapid GSH adduct formation (half-life approximately 1.5 min at physiological GSH concentration, pH 7.0, 37°C) compared to 17-DMAG (36 min) and 17-AAG (9.8 h). [2]

Hepatotoxicity Primary hepatocyte assay Drug safety screening Redox cycling

Aqueous Solubility: Geldanamycin Is Effectively Insoluble in Water Relative to 17-DMAG

Geldanamycin exhibits extremely poor aqueous solubility (<1 mg/mL in water), which fundamentally distinguishes it from the water-soluble analog 17-DMAG (alvespimycin). [1] This solubility difference is a primary driver behind the clinical development pathway divergence: geldanamycin was abandoned for therapeutic use due in part to formulation challenges, whereas 17-DMAG achieved sufficient water solubility (>1 mg/mL) to enable both intravenous and oral administration without complex emulsifying agents. [2] The poor solubility of geldanamycin necessitates the use of organic co-solvents such as DMSO or DMF for in vitro studies, with typical stock solution concentrations of 10-50 mg/mL achievable in DMSO.

Aqueous solubility Formulation development Bioavailability In vitro assay conditions

Hsp90 N-Terminal Domain Binding Affinity: Geldanamycin Exhibits Kd of 0.78 μM with Submicromolar Potency

Geldanamycin binds to the N-terminal ATP-binding domain of Hsp90 with a dissociation constant (Kd) of 0.78 μM, as determined by isothermal titration calorimetry (ITC) using the purified N-terminal fragment (residues 1-220) of yeast Hsp90. Binding to full-length Hsp90 yields a Kd of 1.2 μM under the same conditions. This binding affinity is weaker than that of the structurally unrelated natural product radicicol, which displays nanomolar affinity for the same ATP-binding pocket, with literature estimates indicating radicicol binds 50- to 100-fold more tightly than geldanamycin. [1]

Hsp90 binding affinity ATPase inhibition Kd determination Isothermal titration calorimetry

Hsp90 Paralog Selectivity: Geldanamycin Preferentially Inhibits Hsp90α/β Over GRP94 and TRAP-1

In a direct side-by-side comparison using a chaperone-ATP binding displacement assay in Jurkat cell lysates, geldanamycin eluted 50% of bound Hsp90α/β from an ATP-resin affinity column at a concentration of 88 nM, whereas displacement of GRP94 required 506 nM (5.75-fold higher concentration) and displacement of TRAP-1 required 7,000 nM (79.5-fold higher concentration). [1] This selectivity profile indicates that geldanamycin preferentially targets cytosolic Hsp90 isoforms over the endoplasmic reticulum paralog GRP94 and the mitochondrial paralog TRAP-1. [1]

Paralog selectivity GRP94 TRAP-1 Hsp90 isoform profiling ATP-competitive displacement

Comparative Potency Against Natural Product Analogs: Geldanamycin Is Approximately 10-Fold More Potent Than Herbimycin A

Within the benzoquinone ansamycin class of natural product Hsp90 inhibitors, geldanamycin demonstrates approximately 10-fold greater potency than the structurally related compound herbimycin A. This potency differential has been consistently reported across multiple vendor technical datasheets and review literature, establishing geldanamycin as the more potent of the two early natural product ansamycins for Hsp90 inhibition. Both compounds share the benzoquinone ansamycin scaffold and exert their effects through N-terminal ATP-binding pocket occupancy, but the potency difference is sufficient to influence experimental design where maximal target inhibition is required. [1]

Herbimycin A Ansamycin antibiotics Comparative pharmacology Natural product Hsp90 inhibitors

ATPase Inhibition: Geldanamycin ATPase Inhibitory Activity Relative to Macbecin

In a direct comparison of ATPase inhibitory activity, the structurally related benzoquinone ansamycin macbecin inhibits Hsp90 ATPase activity with an IC50 of 2 μM, and binds to Hsp90 with a Kd of 0.24 μM. [1] The study explicitly notes that macbecin compares favorably to geldanamycin as an Hsp90 inhibitor, being more soluble, more stable, and exhibiting more potent ATPase inhibition and higher binding affinity. [1] While the publication does not provide the exact parallel geldanamycin ATPase IC50 value in the same assay system, the qualitative directionality is clearly stated based on side-by-side experimental comparison. [1]

ATPase inhibition Macbecin Enzymatic activity Ansamycin scaffold comparison

Geldanamycin (CAS 30562-34-6): Defined Research Application Scenarios Based on Quantitative Evidence


Positive Control for Hsp90 Inhibitor-Induced Hepatotoxicity Studies

Given its rank as the most hepatotoxic compound among geldanamycin, 17-AAG, and 17-DMAG in primary rat hepatocyte viability assays (GM > 17-AAG > 17-DMAG), [1] and its most rapid nonenzymatic reaction with glutathione (half-life approximately 1.5 min at physiological GSH concentration), [2] geldanamycin is the optimal positive control for studies investigating mechanisms of benzoquinone ansamycin-induced liver injury, redox cycling-mediated cytotoxicity, or structure-toxicity relationships requiring a maximal hepatotoxicity signal.

Historical Benchmark for Natural Product Hsp90 Inhibitor Pharmacology

As the first natural product Hsp90 inhibitor discovered (1970) and the prototype of the benzoquinone ansamycin class, [1] geldanamycin serves as the essential historical reference standard for calibrating the potency, selectivity, and biological activity of novel Hsp90 inhibitors. Its well-characterized binding parameters (Kd = 1.2 μM for full-length Hsp90; Kd = 0.78 μM for the N-terminal domain) [2] provide a quantitative baseline against which the improved binding affinities of synthetic derivatives and next-generation inhibitors are measured.

Pan-Hsp90 Inhibition with Defined Paralog Selectivity Profile

Geldanamycin exhibits a quantified paralog selectivity profile with IC50 values of 88 nM (Hsp90α/β), 506 nM (GRP94), and 7,000 nM (TRAP-1) in Jurkat cell lysate displacement assays. [1] This profile enables its use as a pan-Hsp90 inhibitor tool compound in experiments where engagement of cytosolic, endoplasmic reticulum, and mitochondrial Hsp90 paralogs must be understood, or as a comparator for next-generation inhibitors claiming improved paralog selectivity (e.g., TAS-116, which shows Ki >50,000 nM for GRP94 and TRAP-1). [1]

DMSO-Soluble Natural Product Scaffold for In Vitro Mechanistic Studies

Despite poor aqueous solubility (<1 mg/mL in water), [1] geldanamycin is readily soluble in DMSO (10-50 mg/mL), [2] making it fully compatible with standard in vitro cell culture and biochemical assay workflows. For mechanistic studies requiring the unmodified benzoquinone ansamycin natural product scaffold—including investigations of Hsp90 client protein degradation, ATP-competitive binding mechanisms, or structure-activity relationship studies where the 17-methoxy group is the reference point—geldanamycin remains the appropriate choice over water-soluble analogs that introduce structural modifications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for Geldanamycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.